molecular formula C20H20N2O3S B2507377 N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide CAS No. 2034254-34-5

N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

Cat. No.: B2507377
CAS No.: 2034254-34-5
M. Wt: 368.45
InChI Key: DUGZUQKXOPCTCN-UHFFFAOYSA-N
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Description

N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a complex organic compound that features a unique structure combining an isopropylphenyl group, a thiophen-3-yl group, and a furan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-isopropylphenylamine and 5-(thiophen-3-yl)furan-2-carbaldehyde. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a pharmacological tool.

    Industry: It can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
  • N1-(4-ethylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
  • N1-(4-tert-butylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

Uniqueness

N1-(4-isopropylphenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

N'-(4-propan-2-ylphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13(2)14-3-5-16(6-4-14)22-20(24)19(23)21-11-17-7-8-18(25-17)15-9-10-26-12-15/h3-10,12-13H,11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGZUQKXOPCTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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